molecular formula C8H10N2O4 B1512101 2-(2-Methoxyethoxy)-5-nitropyridine CAS No. 874492-44-1

2-(2-Methoxyethoxy)-5-nitropyridine

Cat. No.: B1512101
CAS No.: 874492-44-1
M. Wt: 198.18 g/mol
InChI Key: VRVHHUJTYWVESQ-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

This section systematically analyzes the molecular structure, crystallographic properties, and spectroscopic data of 2-(2-methoxyethoxy)-5-nitropyridine.

IUPAC Nomenclature and Systematic Identification

The compound is systematically named This compound , derived from its parent pyridine ring substituted with a nitro group at position 5 and a methoxyethoxy group at position 2. Its CAS registry number is 874492-44-1 , and molecular formula is C₈H₁₀N₂O₄ .

Property Value Source
IUPAC Name This compound
CAS Number 874492-44-1
Molecular Formula C₈H₁₀N₂O₄
Molecular Weight 198.18 g/mol
InChI Key VRVHHUJTYWVESQ-UHFFFAOYSA-N

The methoxyethoxy group (–OCH₂CH₂OCH₃) at position 2 and the nitro group (–NO₂) at position 5 are key substituents influencing electronic and steric properties.

Crystallographic Analysis and Molecular Geometry

While direct crystallographic data for this compound is limited, structural insights are inferred from related nitropyridine derivatives. For example, 2-(2-methoxyphenoxy)-3-nitropyridine exhibits a dihedral angle of 86.63° between its pyridine and benzene rings, indicating near-orthogonality due to steric and electronic repulsion.

Key Observations in Related Compounds:
  • Nitro Group Orientation : The nitro group typically adopts a coplanar arrangement with the pyridine ring, minimizing steric strain.
  • Methoxyethoxy Substituent : The ether linkage (–OCH₂CH₂OCH₃) may adopt a conformation that minimizes torsional strain, favoring a trans configuration between the methoxy and ethoxy groups.
  • Crystal Packing : Interactions such as C–H···O hydrogen bonds and π-π stacking likely stabilize the crystal lattice, as observed in analogous nitropyridines.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR)

Proton and carbon NMR data are extrapolated from structurally similar compounds:

  • ¹H NMR :
    • Pyridine protons : Deshielded due to electron-withdrawing nitro and methoxyethoxy groups. Peaks expected in the δ 7.0–8.5 ppm range.
    • Methoxyethoxy protons : Split into multiplets due to vicinal coupling. The –OCH₃ group resonates at δ 3.3–3.5 ppm , while the –OCH₂CH₂O– segment appears around δ 3.5–4.0 ppm .
  • ¹³C NMR :
    • Pyridine carbons : Nitro-substituted carbons (C5) show downfield shifts (~δ 140–150 ppm). Methoxyethoxy-substituted carbons (C2) appear at ~δ 110–120 ppm.
Infrared (IR) Spectroscopy
  • Nitro Group (NO₂) : Strong absorption bands at 1550 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).
  • Ether (C–O–C) : Stretching vibrations at 1300–1000 cm⁻¹ .
  • Aromatic C–H : Stretching around 3100 cm⁻¹ and bending at 900–690 cm⁻¹ .
Functional Group IR Absorption (cm⁻¹) Intensity
NO₂ (asymmetric) 1550 Strong
NO₂ (symmetric) 1350 Strong
C–O–C 1100–1300 Medium
Aromatic C–H 900–690 Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The nitro group and conjugated pyridine ring likely absorb in the UV region (200–400 nm), with specific maxima dependent on substituent electron density. For comparison, 2-methoxy-5-nitropyridine shows λₘₐₓ at ~340 nm .

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 198 (C₈H₁₀N₂O₄⁺). Fragmentation may involve loss of the methoxyethoxy group (–OCH₂CH₂OCH₃, m/z 198 → 140 ) or the nitro group (–NO₂, m/z 198 → 168 ).

Computational Modeling of Electronic Structure

Density functional theory (DFT) studies on analogous nitropyridines reveal:

  • Electron Density Distribution :
    • The nitro group withdraws electron density via resonance, polarizing the pyridine ring.
    • The methoxyethoxy group donates electron density through the ether linkage, partially offsetting the nitro group’s effect.
  • HOMO-LUMO Gaps :
    • The HOMO (highest occupied molecular orbital) is localized on the pyridine ring, while the LUMO (lowest unoccupied molecular orbital) is influenced by the nitro group.
Orbital Energy (eV) Character
HOMO ~-9.0 Pyridine π-electrons
LUMO ~-1.5 Nitro group π* orbitals

Properties

IUPAC Name

2-(2-methoxyethoxy)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-4-5-14-8-3-2-7(6-9-8)10(11)12/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVHHUJTYWVESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740152
Record name 2-(2-Methoxyethoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874492-44-1
Record name 2-(2-Methoxyethoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of nitropyridine, including 2-(2-Methoxyethoxy)-5-nitropyridine, may exhibit inhibitory effects on certain cancer cell lines by targeting specific kinases involved in tumor progression. These compounds are being studied for their ability to disrupt signaling pathways that promote cancer cell survival and proliferation .

1.2 Protein Tyrosine Kinase Inhibition
this compound is utilized in the synthesis of pyrrolopyridones, which are noted for their activity as protein tyrosine kinase inhibitors. This class of compounds is crucial in developing treatments for various diseases, including cancers and other proliferative disorders .

Synthesis and Chemical Properties

2.1 Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyridine derivatives. For instance, one method includes the nitration of 2-methoxypyridine followed by etherification to introduce the methoxyethoxy group .

Table 1: Summary of Synthetic Methods

StepReaction TypeKey ReagentsYield (%)
1NitrationNitric Acid + Sulfuric Acid91.67
2Etherification2-(Methoxyethanol) + Base92.03

Industrial Applications

3.1 Pharmaceutical Manufacturing
The compound is employed in the pharmaceutical industry as an intermediate for producing various drugs, particularly those targeting kinase pathways. Its role in synthesizing active pharmaceutical ingredients (APIs) highlights its importance in drug development processes .

3.2 Green Chemistry Initiatives
Recent advancements focus on environmentally friendly synthesis methods for this compound, emphasizing reduced waste and energy consumption during production. This aligns with the principles of green chemistry, promoting sustainable practices in chemical manufacturing .

Case Studies

4.1 Case Study: Synthesis Optimization
A study optimized the synthesis of this compound by modifying reaction conditions to enhance yield and purity while minimizing by-products. The use of palladium catalysts significantly improved the efficiency of hydrogenation steps in the synthesis process, demonstrating a successful application of modern catalytic techniques in organic chemistry .

4.2 Case Study: Biological Evaluation
In a biological evaluation, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. These findings underscore the compound's potential therapeutic applications and warrant further investigation into its mechanisms of action .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2-Methoxyethoxy)-5-nitropyridine and related compounds:

Compound Name Substituent at 2-Position Substituent at 5-Position Melting Point (°C) Key Properties/Applications References
This compound Methoxyethoxy Nitro Not reported Potential pharmaceutical intermediates
2-Methoxy-4-methyl-5-nitropyridine Methoxy Nitro (4-methyl) Not reported High synthetic yield (95%)
2-(Ethylthio)-5-nitropyridine Ethylthio Nitro Not reported Used in materials science
2-(4-Chlorophenoxy)-5-nitropyridine 4-Chlorophenoxy Nitro 93 Agrochemical intermediates
5-Methyl-3-nitropyridin-2-amine Amino Nitro (3-position) Not reported Fluorescence studies

Key Observations :

  • Substituent Effects: The methoxyethoxy group enhances solubility in polar solvents compared to bulkier substituents like 4-chlorophenoxy or tert-butyldimethylsilyl-protected derivatives .
  • Reactivity: Nitro groups at the 5-position (as in all listed compounds) facilitate electrophilic substitution reactions, but electron-donating groups (e.g., methoxy) may reduce nitro group reactivity compared to electron-withdrawing substituents (e.g., chlorophenoxy) .
  • Thermal Stability: The 4-chlorophenoxy derivative exhibits a defined melting point (93°C), suggesting higher crystallinity compared to methoxyethoxy analogs .

Yield Comparison :

  • Methoxy derivatives generally exhibit higher yields (80–95%) compared to sulfur- or aryloxy-substituted analogs, possibly due to steric hindrance or side reactions in the latter .

Preparation Methods

Preparation of 2-Chloro-5-nitropyridine

The synthesis of 2-chloro-5-nitropyridine is a critical precursor step and typically involves:

  • Nitration of 2-aminopyridine using a mixed acid system (nitrosonitric acid and sulfuric acid) in an organic solvent such as ethylene dichloride or methylene chloride.
  • The nitration is performed at controlled low temperatures (below 10°C initially, then raised to 58–63°C) over 10–15 hours to yield 2-amino-5-nitropyridine.
  • Subsequent diazotization of 2-amino-5-nitropyridine in dilute hydrochloric acid at low temperatures (-5 to 0°C) with sodium nitrite generates 2-hydroxyl-5-nitropyridine.
  • Finally, chlorination or substitution reactions convert the hydroxyl group to chlorine, yielding 2-chloro-5-nitropyridine.

These steps are summarized below:

Step Reaction Conditions Notes
1 Nitration of 2-aminopyridine to 2-amino-5-nitropyridine Mixed acid (nitrosonitric acid/sulfuric acid), ethylene dichloride, 10°C to 63°C, 10-15 h Use of methylene chloride reduces sulfuric acid consumption
2 Diazotization to 2-hydroxyl-5-nitropyridine 15% HCl, NaNO2 aqueous solution, 0 to 5°C, 30-50 min Dilute acid and controlled temperature essential
3 Chlorination to 2-chloro-5-nitropyridine Various chlorinating agents, conditions not always specified Precursor for nucleophilic substitution

This method emphasizes environmental and economic benefits, including reduced acid consumption and mild reaction conditions, making it suitable for industrial scale-up.

Nucleophilic Substitution to Form 2-(2-Methoxyethoxy)-5-nitropyridine

The key step in preparing this compound is the substitution of the chlorine atom in 2-chloro-5-nitropyridine by the 2-(2-methoxyethoxy) group. This is achieved by reaction with sodium methylate in methanol as solvent:

Parameter Details
Reactants 2-chloro-5-nitropyridine, sodium methylate (NaOCH3), methanol
Reaction conditions Reflux temperature, 1–2 hours
Workup Removal of methanol under reduced pressure, addition of ice water to precipitate product
Product form Light brown needle crystals
Purity (HPLC) Approx. 98.78%
Yield Approx. 96.5%

Procedure:

  • Dissolve 2-chloro-5-nitropyridine in methanol under stirring.
  • Slowly add sodium methylate to the reaction mixture.
  • Heat to reflux and maintain for 1–2 hours.
  • Remove methanol under reduced pressure.
  • Add ice water to precipitate the product.
  • Filter, wash with cold water, and dry to obtain pure this compound.

Summary Table of Preparation Steps

Step Reactants Conditions Product Yield (%) Purity (HPLC)
1 2-aminopyridine + mixed acid nitration 10°C to 63°C, 10–15 h 2-amino-5-nitropyridine Not specified Not specified
2 Diazotization of 2-amino-5-nitropyridine 0–5°C, 30–50 min 2-hydroxyl-5-nitropyridine Not specified Not specified
3 Chlorination to 2-chloro-5-nitropyridine Conditions vary 2-chloro-5-nitropyridine Not specified Not specified
4 2-chloro-5-nitropyridine + sodium methylate in methanol Reflux, 1–2 h This compound 96.5 98.78
5 Catalytic hydrogenation (optional) 10% Pd/C, 60°C, 1 h 2-(2-methoxyethoxy)-5-aminopyridine 92.5 98.93

Research Findings and Practical Notes

  • Solvent Choice: Methanol is preferred for the nucleophilic substitution step due to its polarity and ability to dissolve reagents effectively.
  • Catalyst Efficiency: The use of 10% Pd/C for hydrogenation reduces waste and improves environmental footprint.
  • Reaction Control: Temperature and reaction time are critical to maximize yield and avoid side reactions.
  • Purity: High-performance liquid chromatography (HPLC) confirms product purity above 98%, suitable for pharmaceutical applications.
  • Industrial Applicability: The described methods are scalable and economically viable, with mild reaction conditions and readily available starting materials.

Additional Synthetic Approaches

While the main documented method involves nucleophilic substitution on 2-chloro-5-nitropyridine, alternative approaches such as direct alkylation of 2-hydroxyl-5-nitropyridine with 2-(2-methoxyethoxy) alkylating agents may be feasible but are less reported in the literature.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Methoxyethoxy)-5-nitropyridine, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via reduction of nitro precursors. For example, 2-methoxy-5-nitropyridine can be reduced using iron powder in a 50% methanol/acetic acid mixture under reflux (4 hours), followed by basification with NaOH and purification via reduced-pressure distillation (yield: ~70%) . Optimization strategies include:

  • Adjusting solvent polarity (e.g., methanol vs. ethanol) to enhance solubility.
  • Optimizing stoichiometric ratios of iron powder and acid.
  • Monitoring reaction progress via TLC or HPLC to minimize over-reduction.

Q. How should researchers characterize and validate the purity of this compound?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Confirm structure via 1^1H/13^{13}C NMR (e.g., methoxy protons at δ 3.3–3.5 ppm) and FT-IR (nitro group stretching ~1520 cm1^{-1}) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Analysis : The methoxyethoxy group acts as an electron-donating substituent, activating the pyridine ring toward NAS at the nitro-adjacent position. Kinetic studies using varying nucleophiles (e.g., amines, thiols) and DFT calculations can elucidate regioselectivity and transition-state stabilization .
  • Contradictions : Conflicting reports on reaction rates under aqueous vs. anhydrous conditions may arise from competing hydrolysis pathways.

Q. How do storage conditions influence the stability of this compound, and what decomposition products form?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS.
  • Decomposition Products : Thermal degradation (e.g., >100°C) generates nitrogen oxides (NOx_x) and carbon monoxide, identified via GC-MS .
  • Mitigation : Store in airtight containers under inert gas (N2_2) at -20°C to suppress hydrolysis and oxidation.

Q. Can this compound serve as a ligand or stabilizer in nanoparticle synthesis?

  • Application : Derivatives like 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid demonstrate utility in stabilizing copper nanoparticles via coordination to surface atoms, enhancing colloidal stability in biocompatible systems .
  • Experimental Design :

  • Functionalize nanoparticles via ligand exchange in polar solvents (e.g., DMF).
  • Characterize using TEM, DLS, and XPS to confirm surface binding.

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Protocols :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Contradictions and Gaps

  • Synthetic Yield Variability : Yields from nitro reductions range from 70% (iron/acetic acid) to lower efficiencies with catalytic hydrogenation, suggesting solvent-dependent side reactions .
  • Ecotoxicity Data : Limited information on environmental impact; preliminary studies recommend avoiding aqueous release due to potential bioaccumulation .

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